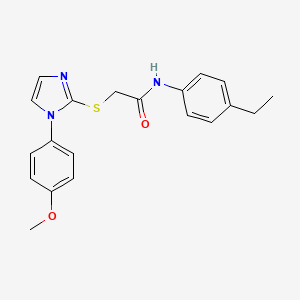

N-(4-ethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-ethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide: is a synthetic organic compound that belongs to the class of thioacetamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

Catalysts: Use of catalysts to increase reaction efficiency.

Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-ethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Sulfoxides and Sulfones: Products of oxidation reactions.

Amines: Products of reduction reactions.

Substituted Derivatives: Products of substitution reactions.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds related to N-(4-ethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide exhibit significant antimicrobial properties. A study on related imidazole derivatives demonstrated their efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has shown promise in anticancer research. Studies involving similar acetamide derivatives have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. For instance, derivatives of imidazole have been evaluated for their cytotoxic effects against human cancer cells, highlighting the potential of this compound as a lead structure for developing new anticancer agents .

Antitubercular Activity

In vitro studies have assessed the antitubercular activity of compounds similar to this compound against Mycobacterium tuberculosis. These studies revealed that certain derivatives could inhibit the growth of this pathogen, which is crucial given the rising incidence of multidrug-resistant tuberculosis .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent thio-acetamide linkage. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Evaluation

A study published in 2018 synthesized a series of acetamide derivatives, including those related to this compound. The evaluation showed that these compounds had significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In a recent investigation, researchers explored the anticancer potential of similar imidazole derivatives. The findings indicated that these compounds could effectively inhibit cell growth in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Wirkmechanismus

The mechanism of action of N-(4-ethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzyme activity.

Interact with Receptors: Modulate receptor signaling pathways.

Affect Cellular Processes: Influence cell proliferation, apoptosis, or other cellular functions.

Vergleich Mit ähnlichen Verbindungen

N-(4-ethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can be compared with other similar compounds, such as:

N-(4-ethylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the methoxy group, which may affect its chemical properties and biological activities.

N-(4-methoxyphenyl)-2-((1-(4-ethylphenyl)-1H-imidazol-2-yl)thio)acetamide: Has a different substitution pattern, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

N-(4-ethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound with potential biological activity, particularly in medicinal chemistry. Its unique structure suggests various therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is C22H25N3O3S, with a molecular weight of 411.52 g/mol. The structural features include an ethylphenyl group, a methoxyphenyl group, and an imidazole ring linked via a thioacetamide moiety. The compound's properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 411.52 g/mol |

| Molecular Formula | C22H25N3O3S |

| logP | 3.9451 |

| logD | 3.945 |

| logSw | -3.7583 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 59.052 Ų |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing imidazole rings have been shown to be effective against various fungal pathogens, including Aspergillus fumigatus, which is responsible for pulmonary infections .

In vitro studies have demonstrated that related compounds possess inhibitory effects against bacterial strains, with some exhibiting lower minimum inhibitory concentrations (MIC) than established antibiotics . The thioacetamide group enhances the biological activity by potentially increasing lipophilicity and facilitating membrane penetration.

Anticancer Activity

The imidazole moiety is known for its role in anticancer agents due to its ability to interact with biological targets involved in cell proliferation and apoptosis. Studies on similar compounds have shown promising results in inhibiting tumor growth in various cancer cell lines, suggesting that this compound may also exhibit anticancer properties .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of imidazole derivatives against Xanthomonas species, revealing that certain modifications led to enhanced efficacy compared to standard treatments .

- Results indicated that the compound could serve as a lead structure for developing new antibacterial agents.

-

Anticancer Activity Assessment :

- Research conducted on imidazole-containing compounds demonstrated their ability to induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death .

- The findings suggested that this compound could be further explored for its potential in cancer therapy.

Eigenschaften

IUPAC Name |

N-(4-ethylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-3-15-4-6-16(7-5-15)22-19(24)14-26-20-21-12-13-23(20)17-8-10-18(25-2)11-9-17/h4-13H,3,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZNTQKZNXDQGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.